1,1-Dimethylethyl-4-mercaptophenol
Description
Its molecular formula is C₁₀H₁₄S (calculated molecular weight: 166.28 g/mol). This compound is hypothesized to have applications in organic synthesis, catalysis, or polymer stabilization, though direct evidence for its uses is absent in the provided materials.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-tert-butyl-4-sulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,11-12H,1-3H3 |
InChI Key |
IFCULCNHRHLLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(1,1-Dimethylethyl)phenol (CAS: Not specified, )
- Molecular Formula : C₁₀H₁₄O
- Key Differences: Functional Group: Contains a hydroxyl (-OH) group instead of a thiol (-SH). Acidity: Phenolic -OH has a pKa ≈ 10, making it less acidic than the thiol analog (thiophenol pKa ≈ 6.5). Reactivity: The -OH group participates in hydrogen bonding and electrophilic substitution (e.g., sulfonation, nitration), whereas the -SH group in the target compound undergoes oxidation (to disulfides) and nucleophilic reactions more readily. Solubility: Both compounds exhibit low water solubility due to the hydrophobic tert-butyl group, but the thiol derivative may have slightly higher solubility in polar aprotic solvents due to weaker hydrogen bonding.
- Structural Impact : The tert-butyl group in both compounds enhances thermal stability and steric hindrance, slowing reaction kinetics in bulky environments .
4-(1-Methylpentyl)phenol (CAS: 6856-59-3, )
- Molecular Formula : C₁₂H₁₈O
- Key Differences: Substituent: Features a branched 1-methylpentyl group instead of tert-butyl. Lipophilicity: The longer alkyl chain increases lipophilicity (logP ≈ 4.2) compared to the tert-butyl analog (logP ≈ 3.8), favoring solubility in nonpolar solvents. Acidity: Similar pKa to phenol (~10), but steric effects from the 1-methylpentyl group may slightly reduce acidity.
General Comparison Table
| Property | 1,1-Dimethylethyl-4-mercaptophenol | 4-(1,1-Dimethylethyl)phenol | 4-(1-Methylpentyl)phenol |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄S | C₁₀H₁₄O | C₁₂H₁₈O |
| Molecular Weight | 166.28 g/mol | 150.22 g/mol | 178.27 g/mol |
| Functional Group | -SH | -OH | -OH |
| pKa | ~6.5 | ~10 | ~10 |
| Solubility (Water) | Very low | Very low | Insoluble |
| Key Reactivity | Oxidation, nucleophilic attacks | Electrophilic substitution | Similar to phenol |
Research Findings and Limitations
- Thermal Stability: The tert-butyl group in both phenolic and thiophenolic analogs enhances thermal resistance, a trait leveraged in polymer stabilizers .
- Acidity-Driven Reactivity: The thiol group’s lower pKa enables deprotonation under milder conditions, facilitating its use in metal-thiolate coordination chemistry, unlike phenolic analogs.
Limitations :
Direct experimental data for this compound are absent in the provided evidence, necessitating inferences from structural analogs.
and describe unrelated compounds (e.g., naphthalene derivatives, benzenemethanol), limiting their relevance to this comparison.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
